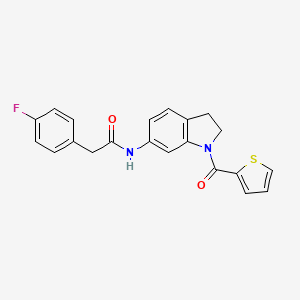

2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2S/c22-16-6-3-14(4-7-16)12-20(25)23-17-8-5-15-9-10-24(18(15)13-17)21(26)19-2-1-11-27-19/h1-8,11,13H,9-10,12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIZMNQYNABYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the core components. The fluorophenyl group can be introduced using 4-fluorophenylboronic acid, while the thiophene carbonyl group can be derived from thiophene-2-carboxylic acid. The indolinyl moiety can be synthesized from indoline or its derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium catalysts, and specific solvents can enhance the efficiency of the reactions. Purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme inhibition or receptor binding. Its structural complexity makes it a valuable tool for probing biological systems.

Medicine: This compound has potential applications in drug development. Its ability to interact with biological targets can be harnessed to create new therapeutic agents. Research into its pharmacokinetics and pharmacodynamics is essential for its development as a drug.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings. Its unique properties can enhance the performance of these materials.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Backbone

The target compound shares the 2-(4-fluorophenyl)acetamide core with several analogs but differs in the substitution on the amide nitrogen. Key comparisons include:

Key Observations :

- The indolin-thiophene moiety in the target compound introduces steric bulk and electronic diversity compared to simpler carbamoyl or benzothiazole groups.

- The thiophene carbonyl may enhance metabolic stability compared to ether or thioether linkages (e.g., LBJ-01–LBJ-08) .

Hypothesized Pharmacological Profiles

While direct biological data for the target compound is unavailable in the provided evidence, structural analogs suggest plausible activities:

- Kinase Inhibition: Indolin derivatives (e.g., sunitinib analogs) are known kinase inhibitors. The thiophene moiety could modulate selectivity .

- Metabolic Stability : The thiophene carbonyl may reduce oxidative metabolism compared to morpholine or methoxy groups in other acetamides (e.g., 3a in ) .

- Solubility Considerations: The indolin-thiophene system may lower solubility relative to cyanopyridine or benzothiazole derivatives, necessitating formulation adjustments .

Biological Activity

2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic areas. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Indoline moiety : Provides a scaffold for biological activity.

- Thiophene-2-carbonyl group : Imparts unique electronic properties that may enhance interaction with biological targets.

- 4-Fluorophenyl group : Affects lipophilicity and binding affinity to various receptors.

| Property | Details |

|---|---|

| Molecular Formula | C18H16FN3O2S |

| Molecular Weight | 345.40 g/mol |

| Key Functional Groups | Fluorine, thiophene, indoline |

The biological activity of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may inhibit key kinases associated with cancer cell proliferation and survival.

- Kinase Inhibition : The compound likely binds to the ATP-binding site of kinases, disrupting their function and leading to decreased tumor growth.

- Apoptosis Induction : Evidence indicates that this compound can trigger apoptotic pathways in cancer cells, promoting cell death and potentially enhancing therapeutic efficacy.

Structure-Activity Relationship (SAR)

The SAR of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been explored through various analogs. Modifications in the phenyl and thiophene substituents have been shown to significantly influence biological activity.

| Compound Variant | Modification | Biological Activity |

|---|---|---|

| Original Compound | - | Promising anti-cancer properties |

| 2-(3-chlorophenyl)... | Chlorine substitution on phenyl ring | Enhanced binding affinity |

| 2-(4-methylphenyl)... | Methyl group on phenyl ring | Increased lipophilicity, improved efficacy |

Case Studies

Several studies have investigated the biological activity of compounds related to 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide:

-

In Vitro Studies :

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent anti-cancer effects .

- Animal Models :

-

Mechanistic Insights :

- Molecular docking studies have provided insights into the binding interactions between the compound and target kinases, revealing critical hydrogen bonds and hydrophobic interactions that stabilize the complex .

Q & A

Basic: What experimental methods are recommended to determine the molecular structure of this compound?

To elucidate the molecular structure, X-ray crystallography is the gold standard. Single-crystal diffraction data can be refined using programs like SHELXL for small-molecule refinement, which optimizes bond lengths, angles, and thermal displacement parameters . Complementary techniques include NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) to confirm proton environments and connectivity, and mass spectrometry (HRMS) to verify molecular weight. For polymorphic forms, pair crystallography with differential scanning calorimetry (DSC) to assess thermal stability .

Basic: How can researchers optimize the synthetic route for this compound?

Key steps involve:

- Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the thiophene-2-carbonyl group for amide bond formation with the indoline moiety .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency but require post-synthesis purification via column chromatography.

- Real-time monitoring : Employ thin-layer chromatography (TLC) to track intermediates and NMR to confirm intermediate purity .

- Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of acylating agents) and reaction temperature (50–80°C) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s amide and fluorophenyl motifs, which often interact with ATP-binding pockets . For cytotoxicity screening:

- Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Include peripheral blood mononuclear cells (PBMCs) as a negative control to assess selectivity .

- Validate results with flow cytometry to distinguish apoptosis vs. necrosis .

Advanced: How to resolve contradictions in reported biological activity data?

Conflicting results (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions or off-target effects. Mitigate this by:

- Orthogonal assays : Confirm activity using both biochemical (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) systems .

- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify unintended targets .

- Structural validation : Re-analyze compound purity via HPLC and compare with crystallographic data to rule out degradation .

Advanced: What strategies are effective for designing target-specific analogs?

- Scaffold modification : Replace the thiophene-2-carbonyl group with other heterocycles (e.g., pyridine, imidazole) to modulate binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

- SAR studies : Systematically vary substituents on the indoline ring and fluorophenyl group. Prioritize derivatives with logP values <5 to improve solubility .

- Metabolite analysis : Incubate lead compounds with liver microsomes to identify metabolic hotspots (e.g., vulnerable ester bonds) for stabilization .

Advanced: How to address discrepancies in crystallographic data during structure refinement?

If refinement metrics (e.g., R-factor >5%) indicate poor model fit:

- Cross-validate data : Compare with DFT-calculated geometries (e.g., Gaussian 16) to check bond length/angle plausibility .

- Twinning analysis : Use SHELXL’s TWIN command to detect and model crystal twinning, which distorts intensity statistics .

- Alternative software : Validate with Phenix.refine or Olex2 to rule out software-specific artifacts .

Advanced: What methodologies assess metabolic stability and in vivo pharmacokinetics?

- In vitro stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound) .

- Pharmacokinetic profiling : Administer to rodents and collect plasma samples for AUC and Cₘₐₓ determination. Correlate with in vitro data to predict human dosing .

Advanced: How to evaluate synergistic effects with existing therapeutics?

- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1) in cell viability assays. Test ratios from 1:10 to 10:1 (compound:drug) .

- Mechanistic studies : Perform RNA-seq or phosphoproteomics to identify pathways altered by the combination .

- In vivo validation : Use xenograft models to assess tumor growth inhibition vs. monotherapy .

Advanced: What computational tools predict binding modes and reactivity?

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess binding stability .

- Quantum mechanics : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites for derivatization .

- ADMET prediction : Use SwissADME or ADMETLab to prioritize analogs with favorable permeability and low hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.